N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Description

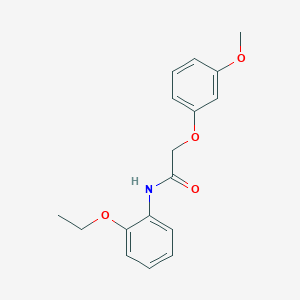

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 2-ethoxyphenyl group and a 3-methoxyphenoxy moiety. This structure combines aromatic ether and amide functionalities, which are common in pharmacologically active compounds. The ethoxy and methoxy substituents likely influence its solubility, bioavailability, and target specificity compared to simpler acetamides .

Properties

CAS No. |

585520-18-9 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C17H19NO4/c1-3-21-16-10-5-4-9-15(16)18-17(19)12-22-14-8-6-7-13(11-14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |

InChI Key |

WNJFALPFDALONB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 2-ethoxyaniline with 3-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been explored for its potential therapeutic properties. Preliminary studies indicate that it may exhibit:

- Antioxidant Activity : The compound shows promise in reducing oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects : Research indicates potential pathways through which the compound may inhibit inflammation.

- Anticancer Properties : Some derivatives of similar compounds have demonstrated inhibitory effects on cancer cell growth, suggesting that this compound could also possess anticancer activity.

Biological Interactions

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may reveal:

- Enzyme Modulation : The compound can form hydrogen bonds with enzymes, potentially influencing their catalytic activities.

- Receptor Binding : It may exhibit affinity for specific receptors, altering physiological signaling pathways.

Industrial Applications

The compound can be utilized in the production of specialty chemicals and materials, making it valuable in various industrial contexts.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of related compounds found that certain derivatives inhibited the growth of breast cancer cells in vitro. This suggests that this compound could be further explored for its therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Mechanisms

Research into similar compounds has indicated potential pathways for anti-inflammatory effects. Investigating these mechanisms could provide insights into how this compound can be utilized to develop new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide with structurally or functionally related acetamides:

Key Observations

Target Specificity: PPZ2 () activates TRPC6 channels but lacks selectivity due to cross-reactivity with TRPC3/TRPC5. In contrast, the methoxyphenoxy group in the target compound may reduce off-target effects by limiting structural overlap with piperazine-containing modulators. The ACE2-targeting compound () shares a phenoxy-acetamide scaffold but includes a sulfonyl group, enhancing its binding affinity compared to the target compound’s simpler substituents .

Pharmacological Activity: Substituted phenoxy acetamides () exhibit anti-inflammatory and analgesic properties, likely due to the bicyclic terpene moiety enhancing membrane permeability. The target compound’s methoxy groups may improve metabolic stability but reduce potency compared to bulkier substituents . Thiazolidinone derivatives () show antimicrobial activity, a feature absent in the target compound, highlighting the importance of heterocyclic rings for such effects .

Synthetic Accessibility: PPZ2 and the target compound both require chloroacetylation () but differ in subsequent substitution steps. PPZ2 incorporates a piperazine ring, while the target compound uses a phenoxy group, simplifying synthesis but limiting diversification .

Biological Activity

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex arrangement of functional groups, including an ethoxy-substituted phenyl group and a methoxyphenoxy moiety. This structural diversity is indicative of potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a lead compound in antibacterial drug development.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies utilizing cancer cell lines demonstrated that the compound induces cytotoxicity through mechanisms involving apoptosis and cell cycle arrest. Notably, molecular docking studies revealed interactions with key proteins involved in cancer progression, supporting its candidacy for further investigation in oncology.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components. A comparative analysis with related compounds highlights the significance of specific functional groups in modulating biological activity.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Clazosentan | Endothelin receptor antagonist | Antihypertensive | Contains a sulfonamide group |

| Enzastaurin | Protein kinase inhibitor | Antineoplastic | Features a pyrrole structure |

| Spermidine | Polyamine derivative | Growth regulator | Involved in cellular signaling |

This table illustrates how structural variations can influence the biological effects observed in related compounds, emphasizing the need for further SAR studies on this compound.

Case Studies and Experimental Findings

- Antibacterial Activity : A study conducted on various acetamide derivatives, including this compound, showed promising results against multiple bacterial strains. The compounds were evaluated using agar well diffusion assays, revealing significant antibacterial activity comparable to levofloxacin, a standard antibiotic .

- Cytotoxicity Studies : The cytotoxic effects of this compound were assessed using the MTT assay on cancer cell lines such as AGS and HGC27. Results indicated that the compound effectively inhibited cell proliferation and induced necrosis, primarily affecting the G2/M phase of the cell cycle .

- Molecular Docking Analysis : Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound with target proteins involved in cancer pathways. These studies provide insights into how structural modifications could enhance its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.